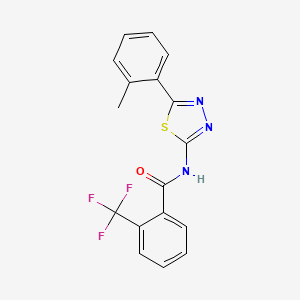

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes strategic modifications to achieve the desired structure.

Molecular Structure Analysis

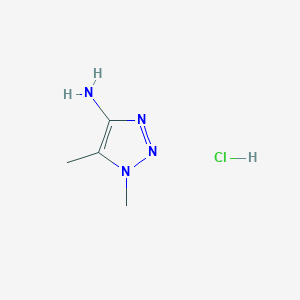

The molecular structure of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide consists of a nicotinamide core linked to a benzyl group, which further connects to a pyridin-2-yloxy moiety. The bromine atom adds complexity and reactivity to the compound. Detailed studies involving X-ray crystallography have likely elucidated its precise three-dimensional arrangement .

科学的研究の応用

Synthesis of Nicotinamide C-Nucleosides : Kabat, Pankiewicz, and Watanabe (1987) synthesized isosteric and isoelectronic analogues to nicotinamide nucleoside, demonstrating the chemical versatility of nicotinamide derivatives in creating nucleoside mimics. This process involved the condensation of bromopyridine derivatives with aldehydoribose, followed by several chemical transformations to yield the desired nicotinamide C-nucleosides (Kabat, Pankiewicz, & Watanabe, 1987).

Acyclic Pyridine C-Nucleosides : Hemel et al. (1994) synthesized acyclic pyridine C-nucleosides through a series of chemical reactions starting from brominated pyridine intermediates. These compounds were evaluated for biological activity, showcasing the methodological exploration of nicotinamide derivatives for potential therapeutic applications (Hemel et al., 1994).

Chromatographic Techniques for Pyridine Derivatives : Huebner (1951) described a paper chromatographic method for separating and identifying pyridine derivatives, highlighting the analytical approaches used to study nicotinamide-related compounds and their derivatives (Huebner, 1951).

Preparation of Substituted Nicotinamides : Ross (1966) reported the synthesis of various 4-substituted nicotinamide and nicotinic acid derivatives, indicating the potential for these compounds to influence biological pathways, such as those involved in cancer cell energy metabolism (Ross, 1966).

Halogenation of Benzene Derivatives : Bovonsombat and Mcnelis (1993) discussed ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of brominated nicotinamide derivatives like 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide. Their work emphasizes the importance of halogenation in the synthesis of complex organic molecules (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2/c19-15-9-14(11-20-12-15)18(23)22-10-13-4-3-5-16(8-13)24-17-6-1-2-7-21-17/h1-9,11-12H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPOYQVFZAXIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2586634.png)

![N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2586636.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2586637.png)

![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)

![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)